molecular formula C11H10O3 B6170646 4-cyclopropanecarbonylbenzoic acid CAS No. 303021-37-6

4-cyclopropanecarbonylbenzoic acid

Cat. No.: B6170646
CAS No.: 303021-37-6
M. Wt: 190.2
InChI Key:
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Description

4-Cyclopropanecarbonylbenzoic acid is a chemical compound with the molecular formula C12H10O3. This compound is known for its bioactive properties and is classified as a quinazolinone derivative. It has several biological properties that make it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-cyclopropanecarbonylbenzoic acid typically involves the cyclopropanation of benzoic acid derivatives. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for carbon–carbon bond formation . This reaction involves the coupling of aryl halides with arylboronic acids in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as ligand-free conditions and environmentally benign reagents, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropanecarbonylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Cyclopropanecarbonylbenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s bioactive properties make it useful in studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-cyclopropanecarbonylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .

Comparison with Similar Compounds

  • 4-(Cyclopropylcarbonyl)benzoic acid
  • Benzoic acid derivatives

Comparison: 4-Cyclopropanecarbonylbenzoic acid is unique due to its specific structural features and bioactive properties. Compared to other benzoic acid derivatives, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

CAS No.

303021-37-6

Molecular Formula

C11H10O3

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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